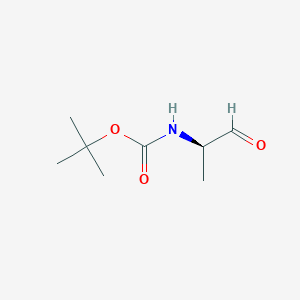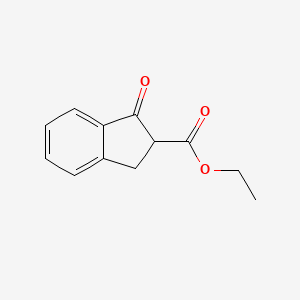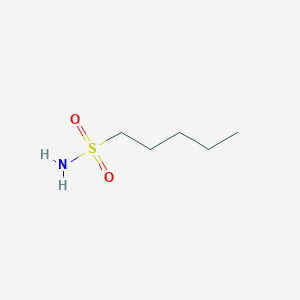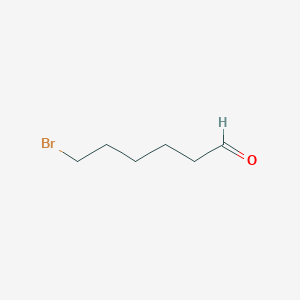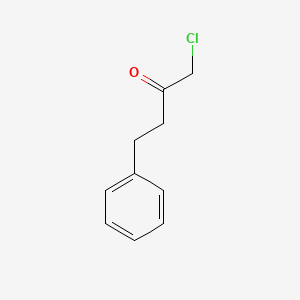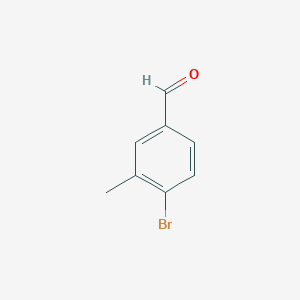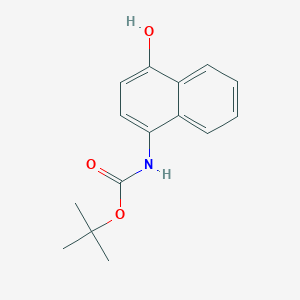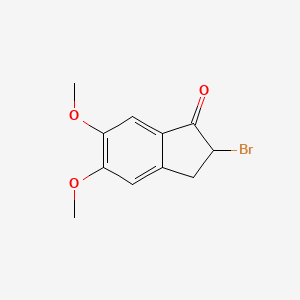
2,2'-diiodo-1,1'-binaphthalene
Vue d'ensemble
Description
1,1’-Binaphthalene, 2,2’-diiodo- is a chiral molecule of interest in organic chemistry due to its unique structure and properties. It is widely used as a chiral ligand for transition metal-catalyzed asymmetric reactions, such as hydrogenations, Suzuki-Miyaura cross-coupling reactions, and palladium-catalyzed allylic substitutions. The compound has the molecular formula C20H12I2 and a molecular weight of 506.1 g/mol.
Mécanisme D'action
Target of Action
The primary target of 1,1’-Binaphthalene, 2,2’-Diiodo- is the formation of enantiopure 2,2’-diaryl-1,1’-binaphthalenes . This compound is used as a substrate for cross-coupling reactions . It’s also used in the synthesis of enantiopure 2,2’-diaryl-1,1’-binaphthalenes .
Mode of Action
1,1’-Binaphthalene, 2,2’-Diiodo- interacts with its targets through a process known as the Suzuki arylation . This process involves the coupling of the compound with other molecules to form 2,2’-diaryl-1,1’-binaphthalenes . The compound can also undergo an oxidative skeletal rearrangement that involves the cleavage of a strong C–C single bond of the binaphthalene unit and the nitrogen migration .
Biochemical Pathways
The compound affects the biochemical pathway involving the Suzuki arylation . This process leads to the formation of 2,2’-diaryl-1,1’-binaphthalenes . Additionally, the compound can undergo an oxidative skeletal rearrangement that involves the cleavage of a strong C–C single bond of the binaphthalene unit and the nitrogen migration . This rearrangement enables access to a series of U-shaped azaacenes .
Pharmacokinetics
It’s known that the compound has a molecular weight of 5061 g/mol . It has a melting point of 207.1 °C and a boiling point of 522.58 °C . These properties may influence its bioavailability.
Result of Action
The action of 1,1’-Binaphthalene, 2,2’-Diiodo- results in the formation of 2,2’-diaryl-1,1’-binaphthalenes . These products are formed in considerable yields . The compound can also undergo an oxidative skeletal rearrangement that leads to the formation of a series of U-shaped azaacenes .
Action Environment
The action of 1,1’-Binaphthalene, 2,2’-Diiodo- can be influenced by various environmental factors. For instance, the Suzuki arylation process requires specific conditions for optimal results . Additionally, the oxidative skeletal rearrangement of the compound is induced by an iodine-containing oxidant . Therefore, the presence and concentration of these substances in the environment can influence the compound’s action, efficacy, and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-Binaphthalene, 2,2’-diiodo- can be synthesized through various routes. One common method involves the tandem Heck reaction with methyl acrylate to afford methyl 2-(7H-dibenzo[c,g]fluoren-7-ylidene)acetate . Another approach uses palladium and nickel as catalysts to synthesize 3,3’-diphenyl-2,2’-binaphthol via different routes .
Industrial Production Methods
Industrial production methods for 1,1’-Binaphthalene, 2,2’-diiodo- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Binaphthalene, 2,2’-diiodo- undergoes various types of reactions, including:
Substitution Reactions: The compound can participate in substitution reactions, such as the tandem Heck reaction.
Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions
Common reagents used in reactions involving 1,1’-Binaphthalene, 2,2’-diiodo- include palladium catalysts, methyl acrylate, and other halogenated compounds . Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving 1,1’-Binaphthalene, 2,2’-diiodo- include various substituted binaphthalene derivatives, such as methyl 2-(7H-dibenzo[c,g]fluoren-7-ylidene)acetate .
Applications De Recherche Scientifique
1,1’-Binaphthalene, 2,2’-diiodo- has numerous scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric catalysis for reactions like hydrogenations and cross-coupling.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and advanced materials due to its unique chiral properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Binaphthalene, 2,2’-diol:
1,1’-Binaphthalene, 2,2’-diamines: These derivatives are used in enantioselective catalysis and have similar applications to 1,1’-Binaphthalene, 2,2’-diiodo-.
Uniqueness
1,1’-Binaphthalene, 2,2’-diiodo- is unique due to its iodine substituents, which provide distinct reactivity and coordination properties compared to other binaphthalene derivatives. This uniqueness makes it particularly valuable in specific catalytic applications where iodine’s electronic effects are beneficial.
Propriétés
IUPAC Name |
2-iodo-1-(2-iodonaphthalen-1-yl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12I2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSPPDFSBAVQBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456422 | |
| Record name | 1,1'-Binaphthalene, 2,2'-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86688-07-5, 76905-80-1 | |
| Record name | (1S)-2,2′-Diiodo-1,1′-binaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86688-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Binaphthalene, 2,2'-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B1279065.png)

